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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-
Morpholinobenzoate

Introduction

Methyl 3-Morpholinobenzoate (CAS No. 197172-69-3) is a synthetic organic compound
featuring a central benzene ring substituted with a methyl ester group and a morpholine moiety.
[1][2] As a substituted benzoate ester, it serves as a versatile intermediate in organic synthesis.
The presence of the morpholine ring, a common structural motif in medicinal chemistry, can
enhance aqueous solubility and provide a key interaction point for biological targets, making its
derivatives valuable in drug discovery programs.[3] For researchers in pharmaceutical
development, a thorough understanding of its physical properties and solubility profile is a non-
negotiable prerequisite for its effective use in synthesis, formulation, and screening.

This guide provides a comprehensive overview of the core physicochemical properties of
Methyl 3-Morpholinobenzoate and presents a detailed, field-proven protocol for determining
its thermodynamic solubility—a critical parameter influencing a compound's journey from the
bench to clinical application.

Part 1: Core Physical and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
application in a research setting. These parameters dictate storage conditions, reaction setup,
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and safety protocols. The known properties of Methyl 3-Morpholinobenzoate are summarized

below.
Property Value Source(s)
CAS Number 197172-69-3 [1]
Molecular Formula C12H15NOs [1][2]
Molecular Weight 221.25 g/mol [11[2]
Appearance Solid [2]
Melting Point 42-46 °C [2]
) > 110 °C (> 230 °F) - closed
Flash Point [2]
cup
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Part 2: Spectroscopic Characterization Profile

While a comprehensive public database of spectra for Methyl 3-Morpholinobenzoate is not
readily available, its structure can be unequivocally confirmed using standard spectroscopic
techniques. The following methodologies are standard practice for the structural elucidation of
such compounds.[4]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
confirming the carbon-hydrogen framework. The *H NMR spectrum is expected to show
distinct signals for the aromatic protons, the morpholine ring protons (typically in the 3-4 ppm
region), and the methyl ester protons (a singlet around 3.8-3.9 ppm). 13C NMR would confirm
the presence of the expected number of carbon atoms, including the characteristic carbonyl
carbon of the ester.

« Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The
spectrum for this compound would be characterized by a strong carbonyl (C=0) stretching
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vibration for the ester group (typically ~1720 cm~1), C-O stretching bands, and vibrations
corresponding to the aromatic ring and the C-N bond of the morpholine moiety.[4]

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. Electron ionization (El) mass spectrometry would show a molecular ion (M)
peak corresponding to the molecular weight (221.25), along with a characteristic
fragmentation pattern that can provide further structural evidence.[4]

Part 3: Solubility Profile: A Critical Parameter for
Drug Development

Solubility is a pivotal physicochemical parameter that profoundly impacts a compound's utility in
drug discovery and development. It influences everything from the reliability of bioassay results
to intestinal absorption and the feasibility of creating a viable drug formulation.[5][6] Solubility is
broadly assessed in two ways: kinetic and thermodynamic. Kinetic solubility measures the point
of precipitation from a supersaturated solution (often from a DMSO stock), while
thermodynamic solubility defines the true equilibrium point between the dissolved and
undissolved compound in a specific medium.[6][7] For pre-formulation and biopharmaceutical
studies, determining the thermodynamic solubility is the gold standard.

Theoretical Considerations for Methyl 3-
Morpholinobenzoate

The structure of Methyl 3-Morpholinobenzoate suggests a mixed solubility profile.

o Aqueous Solubility: The morpholine ring contains a tertiary amine which can be protonated at
acidic pH, and an ether linkage, both of which can act as hydrogen bond acceptors. This
moiety is generally included in drug candidates to enhance aqueous solubility and metabolic
stability.[3]

« Organic Solubility: The methyl benzoate portion of the molecule provides lipophilic character,
suggesting solubility in a range of organic solvents like methanol, ethanol, acetone, and
dichloromethane.
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Experimental Determination of Thermodynamic
(Equilibrium) Solubility

The shake-flask method is the most widely accepted and reliable technique for determining
equilibrium solubility.[8][9] It involves agitating an excess amount of the solid compound in a
chosen solvent system until equilibrium is reached, followed by quantification of the dissolved
compound in the supernatant.

Causality Statement: This protocol is designed to ensure that a true thermodynamic equilibrium
is achieved between the solid state and the solution phase. Each step, from the use of excess
solid to the extended equilibration time and careful phase separation, is critical for obtaining a
reliable and reproducible measurement.[9]

e Preparation:

o Accurately weigh an excess amount of solid Methyl 3-Morpholinobenzoate into a series
of clear glass vials. "Excess" means that a visible amount of solid must remain
undissolved at the end of the experiment to confirm the solution is saturated.[9]

o Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH
7.4, 0.1N HCI) to each vial.

o Equilibration:
o Seal the vials securely to prevent solvent evaporation.

o Place the vials in a constant-temperature shaker bath, typically set to 25 °C (for
physicochemical characterization) or 37 °C (for biopharmaceutical relevance).[9]

o Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48
hours is standard for many pharmaceutical compounds.[8] Shorter times may result in an
underestimation of solubility.

e Phase Separation:

o After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30
minutes) to let larger particles settle.
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o Carefully separate the saturated supernatant from the excess solid. This is a critical step
where errors can be introduced.[7] Two common methods are:

» Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 pm
PVDF). Rationale: This physically removes all solid particles. One must be cautious of
potential compound adsorption to the filter material, which could underestimate
solubility.[7]

» Centrifugation: Centrifuge the vials at high speed to pellet the excess solid. Rationale:
This avoids filter adsorption but may leave very fine particulates suspended, potentially
overestimating solubility.[7]

e Quantification:
o Carefully aspirate an aliquot of the clear supernatant.

o Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the
linear range of the analytical instrument.

o Quantify the concentration of Methyl 3-Morpholinobenzoate using a validated analytical
method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)
or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] A standard calibration
curve must be prepared to ensure accurate quantification.

o Data Reporting:
o Calculate the final solubility, accounting for any dilution factors.
o Report the results in standard units, such as mg/mL or pg/mL.

Self-Validating System Check: At the end of the equilibration period, a visual inspection of each
vial must confirm the presence of undissolved solid. The absence of solid indicates that the
compound completely dissolved, and the experiment must be repeated with a greater initial
amount of the compound.[9]

Experimental solubility data should be organized clearly for comparative analysis.
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Solvent System Temperature (°C) pH (if applicable) Solubility (mg/mL)
Deionized Water 25 N/A Experimental Value
0.1 N HCI 37 1.2 Experimental Value
PBS 37 7.4 Experimental Value
Methanol 25 N/A Experimental Value
Ethanol 25 N/A Experimental Value

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination

protocol.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Conclusion

Methyl 3-Morpholinobenzoate is a well-defined chemical entity with known physical
properties that make it suitable for a variety of synthetic applications. While its solubility profile
is not yet publicly documented, this guide provides the theoretical context and a robust, step-
by-step experimental protocol for its determination. For any researcher or drug development
professional, applying rigorous methodologies like the shake-flask protocol is a critical step to
accurately characterize this compound, thereby enabling its successful application in further
research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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